molecular formula C19H13ClN2O2S B3621227 N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE

N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE

Cat. No.: B3621227
M. Wt: 368.8 g/mol
InChI Key: MKIHBFVCWXQMHN-UHFFFAOYSA-N
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Description

N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Naphthalene Derivative: The chlorinated benzothiazole is coupled with a naphthalene derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine or acyl chloride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bases like sodium hydride or potassium carbonate for nucleophilic substitution; acids or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole and 6-chlorobenzothiazole.

    Naphthalene Derivatives: Compounds with similar naphthalene structures, such as naphthalene-2-ol and naphthalene-2-carboxylic acid.

Uniqueness

N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE is unique due to the combination of the benzothiazole and naphthalene moieties, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c20-14-6-8-16-17(10-14)25-19(21-16)22-18(23)11-24-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHBFVCWXQMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE
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N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE
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N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE

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